molecular formula C7H12N2 B1595601 4-Ethyl-3,5-dimethyl-1H-pyrazole CAS No. 7554-67-8

4-Ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B1595601
CAS No.: 7554-67-8
M. Wt: 124.18 g/mol
InChI Key: MGSZBMLUKBKFIH-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Safety and Hazards

When handling 4-Ethyl-3,5-dimethyl-1H-pyrazole, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also advised to wear personal protective equipment/face protection .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of this compound-4-carboxylic acid ethyl ester with hydrazine hydrate under reflux conditions . Another approach involves the cycloaddition of substituted aromatic aldehydes and tosylhydrazine followed by cyclization with terminal alkynes .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal catalysis to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions has been reported to produce pyrazoles efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, oxygen in DMSO.

    Reduction: Hydrazine, sodium borohydride.

    Substitution: Aryl halides, copper powder, palladium catalysts.

Major Products:

    Oxidation: Various pyrazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: N-arylpyrazoles.

Properties

IUPAC Name

4-ethyl-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-4-7-5(2)8-9-6(7)3/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZBMLUKBKFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341410
Record name 4-Ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7554-67-8
Record name 4-Ethyl-3,5-dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, to a mixture of 3-ethyl-2,4-pentanedione 5 g and ethanol 50 ml was added hydrazine one hydrate 2.9 g and the resulting mixture was stirred for five hours. The ethanol was distilled off and the resulting residue was subjected to a silica gel column chromatography to give 3,5-dimethyl-4-ethyl-1H-pyrazole 6.0 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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